- Palladium-Catalyzed Cyanation of Aryl Halides Using Formamide and Cyanuric Chloride as a New "CN" SourceEuropean Journal of Organic Chemistry, 2020, 2020(18), 2699-2707,
Cas no 939-80-0 (4-Chloro-3-nitrobenzonitrile)

4-Chloro-3-nitrobenzonitrile Chemical and Physical Properties
Names and Identifiers
-
- 4-Chloro-3-nitrobenzonitrile
- 3-Nitro-4-chlorobenzonitrile
- 4-chloro-3-nitro-benzonitril
- 2-chloro-5-cyanonitrobenzene
- 4-Chloro-3-nitrobenzonitrile (ACI)
- 4-Chloro-3-nitrobenzenenitrile
- 4-Cyano-2-nitro-1-chlorobenzene
- NS00039831
- SR-01000510901
- AKOS000427999
- W-204096
- EU-0050984
- DTXSID50239868
- 4-Chlor-3-nitrobenzonitril
- 939-80-0
- STK417952
- EN300-18076
- BENZONITRILE, 4-CHLORO-3-NITRO-
- BDBM50101954
- Z57151919
- 4-chloro-3-nitrobenzonitril
- CHEMBL54162
- 4-chloro-3-nitro benzonitrile
- 4-Chlor-3-nitrobenzonitril [Czech]
- SR-01000510901-1
- EINECS 213-364-2
- LN9NCA5P2M
- SCHEMBL6463
- DB-023159
- InChI=1/C7H3ClN2O2/c8-6-2-1-5(4-9)3-7(6)10(11)12/h1-3
- SCHEMBL17347334
- 4-Chloro-3-nitrobenzonitrile, 97%
- AC-23870
- 4-Chloro-3-nitro-benzonitrile
- BRN 1639111
- DS-1107
- CS-D1140
- 2-chloro-5-cyano-1-nitrobenzene
- TD1133
- 3-nitro-4-chloro-benzonitrile
- MFCD00016987
- SY005842
-
- MDL: MFCD00016987
- Inchi: 1S/C7H3ClN2O2/c8-6-2-1-5(4-9)3-7(6)10(11)12/h1-3H
- InChI Key: XBLPHYSLHRGMNW-UHFFFAOYSA-N
- SMILES: N#CC1C=C([N+](=O)[O-])C(Cl)=CC=1
- BRN: 1639111
Computed Properties
- Exact Mass: 181.98800
- Monoisotopic Mass: 181.988305
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 229
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Tautomer Count: nothing
- XLogP3: nothing
- Topological Polar Surface Area: 69.6
- Surface Charge: 0
Experimental Properties
- Color/Form: Not determined
- Density: 1.6133 (rough estimate)
- Melting Point: 98.0 to 102.0 deg-C
- Boiling Point: 284.8 °C at 760 mmHg
- Flash Point: 126℃
- Refractive Index: 1.5557 (estimate)
- PSA: 69.61000
- LogP: 2.64308
- Solubility: Not determined
4-Chloro-3-nitrobenzonitrile Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H315,H319,H335
- Warning Statement: P261,P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:2
- Hazard Category Code: 36/37/38
- Safety Instruction: S26; S36
- RTECS:DI3050000
-
Hazardous Material Identification:
- Risk Phrases:R36/37/38
- Storage Condition:Sealed in dry,Room Temperature
4-Chloro-3-nitrobenzonitrile Customs Data
- HS CODE:2926909090
- Customs Data:
China Customs Code:
2926909090Overview:
2926909090 Other nitrile based compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
HS:2926909090 other nitrile-function compounds VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
4-Chloro-3-nitrobenzonitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1047052-100g |
4-Chloro-3-nitrobenzonitrile |
939-80-0 | 98% | 100g |
¥186.00 | 2024-04-24 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD4073-1g |
4-Chloro-3-nitrobenzonitrile |
939-80-0 | 97% | 1g |
¥20.0 | 2024-04-17 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD4073-5g |
4-Chloro-3-nitrobenzonitrile |
939-80-0 | 97% | 5g |
¥25.0 | 2024-04-17 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1047052-10g |
4-Chloro-3-nitrobenzonitrile |
939-80-0 | 98% | 10g |
¥30.00 | 2024-04-24 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R005730-25g |
4-Chloro-3-nitrobenzonitrile |
939-80-0 | 98% | 25g |
¥59 | 2024-05-20 | |
TRC | C381095-500mg |
4-Chloro-3-nitrobenzonitrile |
939-80-0 | 500mg |
$87.00 | 2023-05-18 | ||
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R005730-100g |
4-Chloro-3-nitrobenzonitrile |
939-80-0 | 98% | 100g |
¥248 | 2024-05-20 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C120865-25g |
4-Chloro-3-nitrobenzonitrile |
939-80-0 | 98% | 25g |
¥101.90 | 2023-09-03 | |
eNovation Chemicals LLC | D379473-500g |
4-Chloro-3-nitrobenzonitrile |
939-80-0 | 97% | 500g |
$650 | 2024-05-24 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A12648-5g |
4-Chloro-3-nitrobenzonitrile, 98% |
939-80-0 | 98% | 5g |
¥522.00 | 2023-03-14 |
4-Chloro-3-nitrobenzonitrile Production Method
Production Method 1
Production Method 2
- Green synthesis of nitriles using non-noble metal oxides-based nanocatalystsNature Communications, 2014, 5,,
Production Method 3
1.2 18 h, 120 °C
- Immobilized palladium nanoparticles on a cyclodextrin-polyurethane nanosponge (Pd-CD-PU-NS): An efficient catalyst for cyanation reaction in aqueous mediaInorganica Chimica Acta, 2019, 494, 256-265,
Production Method 4
Production Method 5
- Synthesis, crystal growth and structure of N-(4-cyano-2-nitrophenyl)-L-serine and investigation of SHG activityMolecular Crystals and Liquid Crystals Science and Technology, 1998, 325, 7-11,
Production Method 6
Production Method 7
1.2 Reagents: Potassium nitrate ; 0 °C; 2 h, cooled; overnight, rt
1.3 Reagents: Water ; 0.5 h, cooled
- 4-(4-Methoxybenzylamino)-3-(5-nitro-4-thiocyanatopyrimidin-2-ylamino)benzonitrile, its preparation method and application for synthesis of 2-(6-cyanobenzimidazolyl)-5-nitro-pyrimidin-4-yl thiocyanate, China, , ,
Production Method 8
- Palladium-Catalyzed Cyanation under Mild Conditions: A Case Study to Discover Appropriate Substrates among Halides and PseudohalidesSynlett, 2020, 31(16), 1629-1633,
Production Method 9
- Microwave-assisted, solvent-free, one-pot synthesis of nitriles from aryl aldehydes on melamine formaldehyde as solid supportChinese Journal of Chemistry, 2010, 28(6), 993-996,
Production Method 10
Production Method 11
Production Method 12
- A mild and efficient procedure for dehydration of primary carboxamides to nitriles by silyl sulfonyl polyphosphatesSynthetic Communications, 1989, 19(7-8), 1431-6,
Production Method 13
- Synthesis and structure-activity relationship of new cephalosporins with amino heterocycles at C-7. Dependence of the antibacterial spectrum and β-lactamase stability on the pKa of the C-7 heterocycleJournal of Medicinal Chemistry, 1991, 34(3), 1110-16,
Production Method 14
- Structure-Activity Relationships of Alkyl- and Alkoxy-Substituted 1,4-Dihydroquinoxaline-2,3-diones: Potent and Systemically Active Antagonists for the Glycine Site of the NMDA ReceptorJournal of Medicinal Chemistry, 1997, 40(5), 730-738,
Production Method 15
1.2 6 h, 60 °C
- Novel synthesis of 3,4-diaminobenzonitrileHuaxue Shiji, 2006, 28(2), 124-125,
Production Method 16
1.2 Solvents: Water ; cooled
- Development of highly active anti-Pneumocystis bisbenzamidines: insight into the influence of selected substituents on the in vitro activityMedChemComm, 2017, 8(10), 2003-2011,
Production Method 17
Production Method 18
Production Method 19
4-Chloro-3-nitrobenzonitrile Raw materials
- 4-Chloro-3-nitrobenzyl alcohol
- Formamide
- 4-Chlorobenzonitrile
- 2,5-Dichloronitrobenzene
- Potassium hexacyanoferrate
- 4-Chloro-3-nitrobenzamide
- 4-Chloro-3-nitrobenzaldehyde
- 4-bromo-1-chloro-2-nitrobenzene
- 4-Chloro-3-nitrophenyl 1,1,2,2,3,3,4,4,4-nonafluoro-1-butanesulfonate
4-Chloro-3-nitrobenzonitrile Preparation Products
4-Chloro-3-nitrobenzonitrile Suppliers
4-Chloro-3-nitrobenzonitrile Related Literature
-
Sagar S. Patel,Machhindra D. Bochare,Mariam S. Degani New J. Chem. 2018 42 20095
-
Dave J. Adams,James H. Clark Chem. Soc. Rev. 1999 28 225
-
3. CLII.—Piperidine as a general reagent for the determination of the constitution of halogenonitro-compounds. The nitration of 4 : 4′-dihalogenodiphenylmethane and -s-diphenylethaneRaymond James Wood Le Fèvre,Eustace Ebenezer Turner J. Chem. Soc. 1927 1113
-
P. V. Clifton,S. G. P. Plant J. Chem. Soc. 1951 461
Additional information on 4-Chloro-3-nitrobenzonitrile
Introduction to 4-Chloro-3-nitrobenzonitrile (CAS No. 939-80-0)
4-Chloro-3-nitrobenzonitrile, with the chemical formula C₇H₃ClN₂O₂ and CAS number 939-80-0, is a significant intermediate in modern chemical synthesis and pharmaceutical research. This compound, characterized by its chloro and nitro substituents on a benzonitrile backbone, has garnered considerable attention due to its versatile reactivity and utility in the development of various bioactive molecules.
The structural motif of 4-Chloro-3-nitrobenzonitrile makes it a valuable building block in medicinal chemistry. The presence of both electron-withdrawing nitro and chloro groups enhances its electrophilic nature, facilitating nucleophilic substitution reactions. These properties are exploited in the synthesis of heterocyclic compounds, which are prevalent in drug discovery. For instance, recent studies have demonstrated its role in constructing fused ring systems such as pyrazoles and triazines, which exhibit promising biological activities.
In the realm of pharmaceutical innovation, 4-Chloro-3-nitrobenzonitrile has been employed in the synthesis of kinase inhibitors, which are critical for treating cancers and inflammatory diseases. The nitro group can be reduced to an amine, enabling further functionalization into pharmacophores. A notable application is its use in generating substituted benzamides, which have shown efficacy as protease inhibitors. The chloro substituent also allows for metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, expanding its utility in constructing complex molecular architectures.
Recent advancements in green chemistry have prompted researchers to explore sustainable methods for synthesizing 4-Chloro-3-nitrobenzonitrile. Catalytic processes that minimize waste and energy consumption have been optimized. For example, flow chemistry techniques have been utilized to enhance reaction yields while reducing solvent usage. These innovations align with global efforts to promote environmentally friendly practices in chemical manufacturing.
The compound’s role extends beyond pharmaceuticals into agrochemicals. Derivatives of 4-Chloro-3-nitrobenzonitrile have been investigated for their potential as herbicides and fungicides due to their ability to interfere with essential metabolic pathways in pests. Structural modifications have led to compounds with improved selectivity and lower environmental impact, underscoring the importance of this intermediate in developing next-generation crop protection agents.
From a synthetic chemistry perspective, 4-Chloro-3-nitrobenzonitrile serves as a precursor for diverse functional groups. Its nitrile moiety can be hydrolyzed to carboxylic acids or converted into amides through reduction or amidation reactions. The chloro group provides a handle for further transformations via nucleophilic aromatic substitution or elimination reactions. This adaptability makes it indispensable in multi-step syntheses targeting complex molecular targets.
The electronic properties of 4-Chloro-3-nitrobenzonitrile are also leveraged in materials science applications. Its conjugated system participates in charge transfer processes, making it relevant for organic electronics and photovoltaic devices. Researchers have explored its incorporation into polymers that exhibit optoelectronic properties, contributing to advancements in flexible electronics and solar energy technologies.
In conclusion, 4-Chloro-3-nitrobenzonitrile (CAS No. 939-80-0) is a multifaceted compound with broad applications across pharmaceuticals, agrochemicals, and materials science. Its unique structural features enable diverse synthetic pathways, making it a cornerstone of modern chemical research. As methodologies evolve towards sustainability and efficiency, the demand for high-quality intermediates like this will continue to grow, driving innovation across multiple scientific disciplines.
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